Melanoma-associated antigen C2, encoded by the MAGEC2 gene, is a member of the melanoma-associated antigen gene family. This protein is primarily expressed in various tumors but is not found in normal tissues, except for the testis. The MAGEC2 gene is located on the X chromosome (Xq26-q27) and plays a significant role in oncogenesis, particularly in melanoma and other cancers. Its expression is linked to tumor progression and poor prognosis, making it a target for immunotherapy and cancer research .
Melanoma-associated antigen C2 is classified as a cancer/testis antigen, meaning it is typically expressed in testicular germ cells and various malignancies but not in other normal tissues. This unique expression pattern makes it an attractive target for cancer immunotherapy. The MAGEC2 gene is closely related to other members of the MAGE family, which includes over 60 identified genes involved in several types of cancers .
The synthesis of peptides derived from melanoma-associated antigen C2 can be accomplished using solid-phase peptide synthesis, commonly referred to as Merrifield synthesis. This method allows for the efficient assembly of peptide chains through sequential addition of protected amino acids .
The molecular structure of melanoma-associated antigen C2 consists of approximately 191 amino acids. It features a conserved MAGE homology domain that is critical for its function in tumorigenesis .
Melanoma-associated antigen C2 participates in various biochemical pathways related to tumor growth and immune evasion. Its interactions with signaling molecules like signal transducer and activator of transcription 3 have been documented, where it stabilizes phosphorylated STAT3, promoting cell survival and proliferation .
The mechanism by which melanoma-associated antigen C2 exerts its effects involves several steps:
Studies indicate that depletion of MAGEC2 leads to reduced cell viability and increased apoptosis in cancer cell lines, highlighting its role as an oncogene .
Melanoma-associated antigen C2 has significant applications in cancer research and therapy:
The MAGE-C2-derived peptide LLFGLALIEV (positions 191-200) exemplifies a tumor-specific antigen presented by HLA-A*02:01, the most prevalent MHC class I allele in global populations. Structural studies reveal that this decamer peptide anchors into the HLA-A2 binding groove via canonical residues: Leu¹ (P1), Leu² (P2), and Val¹⁰ (P10). The central residues (positions 4–8) form an exposed arch recognized by T-cell receptors (TCRs), with biochemical analyses confirming a dissociation half-life exceeding 48 hours—indicating exceptional complex stability critical for immunogenicity [1] [10].
MAGE-C2 gene expression is restricted to immune-privileged sites (testis, placenta) and malignant tissues, driven by promoter demethylation in cancers. Unlike broadly expressed tumor antigens, this oncofetal pattern prevents central tolerance against MAGE-C2-derived peptides, enabling high-avidity TCR interactions. Intracellular processing involves proteasomal cleavage followed by TAP-dependent transport, with peptide loading efficiency amplified by MAGE-C2’s nuclear functions: it scaffolds E3 ubiquitin ligase complexes (Rbx1/Cullin1) and enhances ATM-KAP1-mediated DNA repair, indirectly promoting antigen reservoir stability [3] [5] [6].
Table 1: Biophysical Properties of MAGE-C2 (191-200)
Characteristic | Value/Description | Method | Significance |
---|---|---|---|
Peptide Sequence | LLFGLALIEV | Mass spectrometry | Tumor-specific epitope |
HLA Restriction | HLA-A*02:01 | Tetramer staining | Targets 40-50% of global population |
Binding Affinity (IC₅₀) | 12 nM | Competitive binding assay | High-affinity interaction |
Complex Half-life | >48 hours | Surface stability assay | Prolongs CTL recognition window |
MAGE-C2 Expression | 40% melanomas, 53% NSCLC | IHC/qPCR | Defines targetable patient cohort |
MAGE-C2(191-200)-specific CTLs demonstrate potent tumoricidal activity in vitro and in vivo. In HLA-A2⁺ melanoma patients, CTL clones expanded against this peptide lyse MAGE-C2⁺ tumor lines but spare normal somatic cells, confirming epitope specificity. Mechanistically, peptide-MHC engagement triggers TCR signaling cascades involving ZAP70 phosphorylation, calcium flux, and perforin/granzyme B release. This correlates with clinical tumor regression in immunotherapy-treated patients, where adoptive transfer of MAGE-C2(191-200)-reactive CTLs associates with objective responses [1] [2].
Tumoral immune evasion is countered by MAGE-C2(191-200)’s properties:
Clinically, MAGE-C2 expression in NSCLC correlates with reduced 5-year survival (38% vs. 63% in MAGE-C2⁻ patients) and increased lymph node metastasis. This prognostic relevance stems not only from immunogenicity but also from MAGE-C2’s oncogenic functions: it stabilizes cyclin E via SCF complex inhibition, accelerating G1/S transition, and enhances DNA repair fidelity through KAP1-S824 phosphorylation, conferring chemotherapy resistance [2] [4] [5].
Table 2: Functional Characteristics of MAGE-C2 (191-200)-Specific CTLs
Parameter | In Vitro Findings | In Vivo/Clinical Findings |
---|---|---|
Tumor Lysis Capacity | >80% killing of MAGE-C2⁺ lines | Tumor regression in xenograft models |
Cytokine Secretion | IFN-γ, TNF-α dominant | Correlates with histologic necrosis |
TCR Avidity | 10⁻⁸ M EC₅₀ | Associated with progression-free survival >12 months |
Precursor Frequency | 0.001% in PBMCs | Expands to >5% post-vaccination |
Among cancer-testis antigens, MAGE-C2(191-200) exhibits distinct immunogenic advantages over homologs like MAGE-A3 and MAGE-D2. While MAGE-A3’s epitopes (e.g., KVAELVHFL) show higher HLA-A2 binding affinity (IC₅₀ ~8 nM), they induce lower CTL precursor frequencies (0.0002%). This paradox arises from MAGE-A3’s expression in some regenerating tissues, promoting partial tolerance. Conversely, MAGE-C2(191-200) leverages strict testis-restricted expression, enabling robust TCR repertoires without central deletion [1] [9] [10].
Key comparative metrics include:
Notably, MAGE-C2 epitopes synergize with other MAGE antigens in multi-epitope vaccines. In NSCLC, co-delivery of MAGE-C2(191-200) and MAGE-A3(160-169) (LVFGIELMEV) expands tumor-reactive CTLs more effectively than single peptides (mean 4.2% vs. 1.8% tetramer⁺ CD8⁺), highlighting their non-redundant immunogenicity profiles [2] [9].
Table 3: Comparative Immunogenicity of MAGE Family Epitopes
Epitope | HLA-A2 Affinity (IC₅₀) | CTL Frequency | Tumor Expression | Cross-Reactivity Risk |
---|---|---|---|---|
MAGE-C2(191-200) | 12 nM | 0.001% | 40-60% | Low (no neural homology) |
MAGE-A3(168-176) | 8 nM | 0.0002% | 20-50% | High (MAGEA12 homology) |
MAGE-D2(201-209) | 25 nM | 0.0003% | 15-30% | Moderate |
Unique Immunotherapeutic Attributes
MAGE-C2(191-200) possesses intrinsic properties that enhance its therapeutic utility:
These attributes position MAGE-C2(191-200) as a cornerstone for next-generation immunotherapies, particularly TCR-engineered T cells and heteroclitic peptide vaccines.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3